Antibacterial agent 154

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

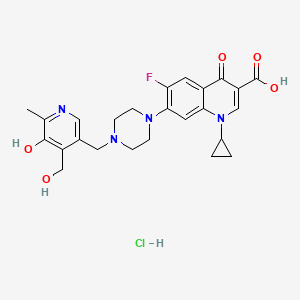

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H28ClFN4O5 |

|---|---|

Molecular Weight |

519.0 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C25H27FN4O5.ClH/c1-14-23(32)19(13-31)15(10-27-14)11-28-4-6-29(7-5-28)22-9-21-17(8-20(22)26)24(33)18(25(34)35)12-30(21)16-2-3-16;/h8-10,12,16,31-32H,2-7,11,13H2,1H3,(H,34,35);1H |

InChI Key |

BSAHOJNWLNCMAG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 154

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 154 is a novel fluoroquinolone derivative demonstrating broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its multifaceted mechanism of action, which includes the classic fluoroquinolone inhibition of DNA gyrase and topoisomerase IV, as well as the induction of reactive oxygen species (ROS), positions it as a promising candidate in the fight against antimicrobial resistance. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways.

Introduction

This compound, also known as compound 7, is a synthetic fluoroquinolone with the IUPAC name 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride[1]. As a member of the fluoroquinolone class, its primary mode of action involves the disruption of bacterial DNA replication and repair[2][][4][5][6]. Uniquely, it also exhibits a secondary mechanism through the generation of cytotoxic reactive oxygen species, contributing to its potent bactericidal effects[1]. This dual-action mechanism may also play a role in mitigating the development of bacterial resistance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride |

| Molecular Formula | C₂₅H₂₈ClFN₄O₅ |

| Molecular Weight | 518.97 g/mol |

| CAS Number | 2163048-45-9 |

Mechanism of Action

This compound exerts its bactericidal activity through a dual mechanism of action, as depicted in the signaling pathway below.

Inhibition of DNA Gyrase and Topoisomerase IV

Consistent with the fluoroquinolone class of antibiotics, this compound targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV[2][][4][5][6]. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

-

In Gram-negative bacteria , the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the DNA, a process crucial for relieving torsional stress during replication[].

-

In Gram-positive bacteria , topoisomerase IV is the main target. This enzyme is critical for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells[].

This compound binds to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where the DNA is cleaved[2][5]. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which ultimately triggers bacterial cell death[2].

Induction of Reactive Oxygen Species (ROS)

In addition to its direct action on DNA replication, this compound induces the production of reactive oxygen species (ROS) within the bacterial cell[1]. This is achieved through the disruption of oxidative phosphorylation by interfering with NADH dehydrogenase and ATP synthase, leading to a collapse of the proton gradient[1]. The subsequent generation of ROS, such as superoxide anions and hydroxyl radicals, causes widespread damage to cellular components, including lipids and DNA, contributing to the bactericidal effect[1].

In Vitro Activity

The in vitro potency of this compound has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) are summarized in Table 2.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Species | Type | MIC (µg/mL) | Reference |

| M. luteus | Gram-positive | 4 | [2] |

| B. subtilis | Gram-positive | 2 | [2] |

| S. aureus | Gram-positive | 2 | [2] |

| S. epidermidis | Gram-positive | 2 | [2] |

| P. aeruginosa | Gram-negative | 2 | [2] |

| E. coli | Gram-negative | 2 | [2] |

| S. typhimurium | Gram-negative | 2 | [2] |

Synergistic Interactions

This compound has demonstrated synergistic effects when combined with β-lactam antibiotics. The Fractional Inhibitory Concentration Index (FICI) for such combinations ranges from 0.25 to 0.5, indicating synergy[1]. This is attributed to the ROS-mediated damage to the cell wall, which enhances the efficacy of β-lactams[1]. In a notable example, the combination of this compound with ceftazidime resulted in a 92% reduction in Pseudomonas aeruginosa biofilm biomass, compared to a 58% reduction with ceftazidime alone[1].

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in a mouse model of staphylococcal sepsis, where it showed significant efficacy[2].

Resistance Profile

Serial passage experiments conducted over 30 generations did not result in the development of resistance to this compound[1]. This favorable resistance profile is likely due to its multi-target mechanism of action[1].

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound against various bacterial strains is determined using the broth microdilution method.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Include a growth control well (bacteria without the agent) and a sterility control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is visually determined as the lowest concentration of the antibacterial agent that results in no visible turbidity.

In Vivo Mouse Model of Staphylococcal Sepsis

The in vivo efficacy of this compound is assessed using a murine sepsis model.

Protocol:

-

Culture Staphylococcus aureus to the mid-logarithmic phase, wash, and resuspend in sterile saline.

-

Induce sepsis in mice (e.g., BALB/c) by intraperitoneal injection of a predetermined lethal dose of the bacterial suspension.

-

At a specified time post-infection (e.g., 1 hour), administer this compound via the desired route (e.g., oral gavage).

-

A control group should receive the vehicle without the active agent.

-

Monitor the mice for signs of morbidity and mortality at regular intervals for a period of up to 7 days.

-

Efficacy is determined by comparing the survival rates of the treated groups with the control group.

Proteomic Analysis of Treated Staphylococcus aureus

Protocol:

-

Culture S. aureus to the mid-logarithmic phase and expose the cells to a sub-inhibitory concentration of this compound for a defined period.

-

Harvest the bacterial cells by centrifugation and wash with a suitable buffer.

-

Lyse the cells using mechanical disruption (e.g., bead beating) or enzymatic methods.

-

Extract the total protein and determine the protein concentration using a standard assay (e.g., Bradford assay).

-

Digest the proteins into peptides using trypsin.

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins using a database search algorithm, comparing the protein expression profiles of treated and untreated cells to identify differentially regulated proteins.

Serial Passage Experiment for Resistance Development

Protocol:

-

Determine the baseline MIC of this compound for the selected bacterial strain.

-

Inoculate a culture of the bacteria into a series of tubes containing increasing concentrations of the agent, bracketing the MIC.

-

After 24 hours of incubation, subculture the bacteria from the tube with the highest concentration that still permits growth into a fresh series of tubes with increasing concentrations of the agent.

-

Repeat this process for a predetermined number of passages (e.g., 30).

-

Determine the MIC at each passage to monitor for any increase, which would indicate the development of resistance.

Conclusion

This compound is a promising new fluoroquinolone with a dual mechanism of action that confers potent bactericidal activity against a broad spectrum of pathogens. Its ability to inhibit essential DNA replication enzymes and induce oxidative stress, combined with a low propensity for resistance development and synergistic effects with other antibiotics, highlights its potential as a valuable addition to the antibacterial arsenal. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Activity of Antibacterial Agent 154: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Antibacterial Agent 154, a novel fluoroquinolone derivative. The information presented herein is compiled from publicly available data and is intended to support research and development efforts in the field of antibacterial drug discovery.

Core Data: In Vitro Antibacterial Activity

This compound, also referred to as compound 7 in the primary literature, has demonstrated potent inhibitory activity against a range of both Gram-positive and Gram-negative bacteria.[1] The in vitro efficacy of this agent has been quantified through the determination of Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the agent that prevents visible growth of a microorganism.

Summary of Minimum Inhibitory Concentrations (MICs)

The following table summarizes the reported MIC values of this compound against various bacterial strains.[1]

| Bacterial Strain | Gram Staining | MIC (μg/mL) |

| Micrococcus luteus | Gram-positive | 4 |

| Bacillus subtilis | Gram-positive | 2 |

| Staphylococcus aureus | Gram-positive | 2 |

| Staphylococcus epidermidis | Gram-positive | 2 |

| Pseudomonas aeruginosa | Gram-negative | 2 |

| Escherichia coli | Gram-negative | 2 |

| Salmonella typhimurium | Gram-negative | 2 |

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

As a derivative of the fluoroquinolone class of antibiotics, this compound is understood to exert its antibacterial effect by inhibiting key enzymes involved in bacterial DNA replication. Specifically, fluoroquinolones target DNA gyrase and topoisomerase IV.

-

DNA Gyrase: This enzyme is essential for relieving torsional strain during DNA unwinding by introducing negative supercoils. Its inhibition in Gram-negative bacteria is a primary mechanism of action for fluoroquinolones.

-

Topoisomerase IV: This enzyme is crucial for the separation of daughter chromosomes after DNA replication. It is the primary target for fluoroquinolones in many Gram-positive bacteria.

By inhibiting these enzymes, this compound leads to the disruption of DNA replication and repair, ultimately resulting in bacterial cell death.

Experimental Protocols

The determination of the in vitro activity of this compound was performed using the broth microdilution method. While the specific protocol from the primary research publication by Shtyrlin NV, et al. was not accessible, a standard and representative broth microdilution protocol is detailed below. This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Method for MIC Determination

1. Preparation of Materials:

-

This compound Stock Solution: A stock solution of known concentration is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of test concentrations.

-

Bacterial Inoculum: Pure colonies of the test bacterial strain are isolated from an 18-24 hour agar plate. The colonies are suspended in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Microtiter Plates: Sterile 96-well microtiter plates are used for the assay.

2. Assay Procedure:

-

Dispensing of Reagents: Each well of the microtiter plate is filled with 100 µL of CAMHB containing twofold serial dilutions of this compound. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

-

Inoculation: Each well (except the sterility control) is inoculated with 10 µL of the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

-

MIC Determination: Following incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Conclusion

This compound demonstrates significant in vitro activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Its mechanism of action is consistent with that of fluoroquinolones, involving the inhibition of bacterial DNA gyrase and topoisomerase IV. The provided data and standardized protocols offer a foundational resource for further investigation and development of this promising antibacterial candidate. For more detailed information, researchers are encouraged to consult the primary literature: Shtyrlin NV, et al. Synthesis and biological evaluation of fluoroquinolones containing a pyridoxine derivatives moiety. Eur J Med Chem. 2023 Sep 7;261:115798.

References

An In-depth Technical Guide on the Spectrum of Activity of Antibacterial Agent 154 Against Gram-positive Bacteria

This technical guide provides a detailed overview of the antibacterial activity of agent 154, with a specific focus on its efficacy against Gram-positive bacteria. This document is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and logical workflows to support further research and development of this compound.

Quantitative Antimicrobial Activity

Antibacterial agent 154, a fluoroquinolone derivative, has demonstrated notable activity against a range of Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible in vitro growth of a microorganism.[1][2] The reported MIC values for agent 154 against several Gram-positive strains are summarized below.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-positive Bacteria

| Gram-positive Bacteria | MIC (μg/mL) |

| Micrococcus luteus | 4 |

| Bacillus subtilis | 2 |

| Staphylococcus aureus | 2 |

| Staphylococcus epidermidis | 2 |

Data sourced from MedchemExpress.com.[3]

In addition to its in vitro activity, this compound has shown in vivo efficacy in a mouse model of staphylococcal sepsis, highlighting its potential for therapeutic applications.[3]

Experimental Protocols

The following sections detail the generalized experimental protocols for key assays used to evaluate the efficacy and safety of antibacterial agents. While the specific parameters for the testing of agent 154 are not publicly available, these standard protocols provide a framework for replicating and expanding upon the initial findings.

2.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is fundamental to determining the in vitro potency of an antibacterial agent.[1][2] The broth microdilution method is a common and standardized approach.[4][5]

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a specific bacterium.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., S. aureus, B. subtilis)

-

Sterile 96-well microtiter plates[4]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the antibacterial agent in a suitable solvent and serially dilute it in MHB to achieve a range of concentrations to be tested.

-

Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar medium. Suspend isolated colonies in sterile saline or broth to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[5]

-

Assay Setup: Add 50-100 µL of MHB to each well of a 96-well plate.[4] Add the serially diluted test compound to the wells. Finally, add the standardized bacterial inoculum to each well.[4] Include positive controls (wells with bacteria and no drug) and negative controls (wells with broth only).[6]

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours under ambient air conditions.[2]

-

Result Interpretation: The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible turbidity (growth) in the well.[5]

2.2. Time-Kill Kinetics Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[7]

Objective: To assess the rate at which an antibacterial agent kills a bacterial population.

Materials:

-

Test compound

-

Bacterial strain

-

Growth medium (e.g., MHB)

-

Shaking incubator

-

Sterile saline for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: Prepare a mid-logarithmic phase bacterial culture by inoculating fresh broth and incubating for 2-4 hours. Adjust the culture to a starting concentration of approximately 1-5 x 10⁵ CFU/mL.[8]

-

Assay Setup: Add the test compound at a specific concentration (e.g., 2x MIC, 4x MIC) to the bacterial suspension. A control culture without the compound should be run in parallel.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking.[8] At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.[9]

-

Viable Cell Count: Perform serial ten-fold dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.[10]

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours, and then count the number of colony-forming units (CFU).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of the antibacterial agent and the control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[7]

2.3. Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a new antibacterial agent to mammalian cells. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12]

Objective: To evaluate the in vitro cytotoxicity of an antibacterial agent against a mammalian cell line.

Materials:

-

Test compound

-

Mammalian cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]

-

Formazan Solubilization: Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

Visualized Workflow

The following diagram illustrates a generalized workflow for the initial evaluation of a novel antibacterial agent, from primary screening to preliminary safety assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. emerypharma.com [emerypharma.com]

- 8. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 9. 4.5. Time–Kill Assay [bio-protocol.org]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectrum of Activity of Antibacterial Agent 154 Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Agent 154, a novel fluoroquinolone derivative, against a range of Gram-negative bacteria. This document details its in vitro efficacy, outlines the experimental protocols for determining its spectrum of activity, and illustrates its mechanism of action through detailed signaling pathway diagrams.

Spectrum of In Vitro Activity

Antibacterial agent 154 has demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[1] As a fluoroquinolone derivative, its primary mechanism of action is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, and repair in Gram-negative organisms.[2][3][4][5][6] This targeted action results in a broad spectrum of bactericidal activity.

Quantitative Antimicrobial Activity

The in vitro potency of this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9]

Initial studies have established the following MIC values for this compound against key Gram-negative pathogens:

| Gram-Negative Bacterium | MIC (µg/mL) |

| Pseudomonas aeruginosa | 2 |

| Escherichia coli | 2 |

| Salmonella typhimurium | 2 |

Table 1: Documented Minimum Inhibitory Concentration (MIC) values of this compound against specific Gram-negative bacteria.[1]

To provide a broader context of the expected activity of a novel fluoroquinolone like Agent 154, the following table summarizes typical MIC ranges for other fluoroquinolones against a wider panel of clinically relevant Gram-negative bacteria. It is anticipated that the spectrum of Agent 154 would be comparable.

| Gram-Negative Bacterium | Ciprofloxacin MIC Range (µg/mL) | Levofloxacin MIC Range (µg/mL) | Moxifloxacin MIC Range (µg/mL) |

| Escherichia coli | 0.006 - 32 | <0.5 | - |

| Klebsiella pneumoniae | - | <0.5 | - |

| Enterobacter cloacae | - | <0.5 | - |

| Serratia marcescens | - | - | - |

| Proteus mirabilis | - | - | - |

| Pseudomonas aeruginosa | >32 | >32 | - |

| Acinetobacter baumannii | - | - | - |

| Haemophilus influenzae | - | 100% susceptible | 100% susceptible |

Table 2: Representative MIC values for various fluoroquinolones against a panel of Gram-negative bacteria, providing a comparative context for the potential spectrum of this compound.[10][11][12]

Experimental Protocols

The determination of the in vitro activity of this compound is performed using standardized methods to ensure reproducibility and comparability of data. The broth microdilution method, in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), is the preferred method for determining MIC values.[7][9][13][14][15]

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Materials:

-

This compound (lyophilized powder)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains for testing (e.g., P. aeruginosa, E. coli, K. pneumoniae)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared by dissolving the lyophilized powder in a suitable solvent to a known concentration. Subsequent dilutions are made in CAMHB.

-

Preparation of Bacterial Inoculum:

-

Select three to five isolated colonies of the test organism from a non-selective agar plate after 18-24 hours of incubation.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity at a wavelength of 625 nm.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the appropriate concentration of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. The last well in each series serves as a growth control and contains no antimicrobial agent. A sterility control well containing only broth should also be included.

-

-

Inoculation: Inoculate each well (except the sterility control) with 50 µL of the standardized bacterial inoculum.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: After incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed visually or with a microplate reader.

Visualizations

Signaling Pathway: Mechanism of Action

The primary mechanism of action of fluoroquinolones like this compound in Gram-negative bacteria is the inhibition of DNA gyrase (a type II topoisomerase).[2][6] This enzyme is crucial for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the DNA-gyrase complex, Agent 154 stabilizes the cleavage complex, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[16]

Caption: Inhibition of DNA gyrase by this compound in Gram-negative bacteria.

Experimental Workflow: MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship: Fluoroquinolone Resistance Mechanisms

Gram-negative bacteria can develop resistance to fluoroquinolones through several mechanisms. Understanding these is crucial for the long-term development and clinical application of agents like 154.

Caption: Major mechanisms of fluoroquinolone resistance in Gram-negative bacteria.

References

- 1. Comparative in vitro activity of three new quinolone antibiotics against recent clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Antibacterial Potency and Spectrum of ABT-492, a New Fluoroquinolone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative in vitro activity of three fluoroquinolones against clinical isolates by E test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lomefloxacin, a new difluoroquinolone: in vitro activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. protocols.io [protocols.io]

- 15. Antibiotic Susceptibility Testing of the Gram-Negative Bacteria Based on Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Navigating fluoroquinolone resistance in Gram-negative bacteria: a comprehensive evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Antibacterial agent 154 CAS number 2163048-45-9

An In-Depth Technical Guide to Antibacterial Agent 154 (CAS Number 2163048-45-9)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also identified as compound 7 in primary literature, is a novel fluoroquinolone derivative with a pyridoxine moiety, demonstrating potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[1][2] Its chemical structure, 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride, underpins a multi-faceted mechanism of action that not only inhibits essential bacterial enzymes but also induces oxidative stress, leading to effective bacterial clearance. This agent exhibits low toxicity in preclinical models and demonstrates significant in vivo efficacy, positioning it as a promising candidate for further development in the fight against antimicrobial resistance.

Chemical and Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, formulation, and study.

| Property | Value |

| CAS Number | 2163048-45-9 |

| IUPAC Name | 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride |

| Molecular Formula | C₂₅H₂₈ClFN₄O₅ |

| Molecular Weight | 518.97 g/mol [2] |

| Solubility | Water-soluble (as hydrochloride salt) |

| SMILES | CC1=NC=C(C(=C1O)CO)CN2CCN(CC2)C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |

Mechanism of Action

This compound employs a dual mechanism of action, enhancing its potency and potentially reducing the development of resistance.

-

Inhibition of DNA Gyrase and Topoisomerase IV : As a fluoroquinolone, the agent's primary mechanism is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Their inhibition leads to strand breaks in bacterial DNA, ultimately causing cell death. The cyclopropyl group at position 1 is believed to stabilize the interaction with these enzyme targets.

-

Induction of Reactive Oxygen Species (ROS) : The agent induces the generation of ROS through Fenton-like reactions. This oxidative stress results in widespread cellular damage, including lipid peroxidation and further DNA strand breaks, contributing to its bactericidal effect.

-

Disruption of Cellular Respiration : At sub-inhibitory concentrations (0.5–2 μg/mL), it interferes with oxidative phosphorylation by disrupting the function of NADH dehydrogenase and ATP synthase. This leads to a collapse of the proton gradient across the bacterial membrane and a significant reduction in ATP synthesis.

-

Sensitization to Host Defenses : Proteomic studies on Staphylococcus aureus have shown that this compound downregulates the expression of the mprF and dltABCD operons. These operons are involved in cationic antimicrobial peptide (CAMP) resistance. Their downregulation makes the bacteria more susceptible to the host's innate immune system.

In Vitro Antibacterial Activity

This compound has demonstrated potent activity against a range of bacterial pathogens, including drug-resistant strains.

Minimum Inhibitory Concentrations (MICs)

The MIC values for this compound against various Gram-positive and Gram-negative bacteria are presented below. For comparison, data for ciprofloxacin are also included where available.[1]

| Bacterial Species | Strain Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.25 | 4 |

| Staphylococcus aureus | - | 2 | - |

| Staphylococcus epidermidis | - | 2 | - |

| Micrococcus luteus | - | 4 | - |

| Bacillus subtilis | - | 2 | - |

| Escherichia coli | ESBL-producing | 0.5 | 8 |

| Escherichia coli | - | 2 | - |

| Pseudomonas aeruginosa | - | 2 | - |

| Salmonella typhimurium | - | 2 | - |

Synergistic Interactions

Studies have shown synergistic effects when this compound is combined with other classes of antibiotics.

| Combination | Effect | Measurement |

| With β-lactams | Synergistic | Fractional Inhibitory Concentration Index (FICI) of 0.25–0.5 |

| With Ceftazidime | Enhanced Biofilm Removal | 92% reduction in P. aeruginosa biofilm biomass (vs. 58% with ceftazidime alone) |

In Vivo Efficacy and Pharmacokinetics

Preclinical animal models have confirmed the in vivo potential of this compound.

Murine Sepsis Model

In a murine model of staphylococcal sepsis, oral administration of this compound was highly effective.[1]

| Parameter | Value |

| Model | Murine staphylococcal sepsis |

| Dose | 50 mg/kg (oral) |

| Efficacy | 3.8 log₁₀ CFU/mL reduction in blood bacterial load within 24 hours |

| Comparator (Vancomycin) | 2.1 log₁₀ reduction |

Pharmacokinetic Profile in Rats

Pharmacokinetic studies in rats have revealed favorable properties for oral administration.

| Parameter | Value |

| Plasma Half-life (t₁/₂) | 4.2 hours |

| Oral Bioavailability | 89% |

| Distribution | Extensive, particularly in lungs and kidneys |

| Metabolism | Hepatic glucuronidation to an inactive metabolite |

| Excretion | Renal |

Toxicity Profile

Acute toxicity studies have indicated a favorable safety profile.

| Species | LD₅₀ (Oral) |

| Mice | >2000 mg/kg |

| Rats | >2000 mg/kg |

Experimental Protocols

Disclaimer: The following protocols are representative standard procedures for the types of experiments cited. The exact methodologies used in the primary literature may vary.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of Antibacterial Agent : Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO) and then create a series of two-fold dilutions in sterile Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.

-

Inoculum Preparation : Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted antibacterial agent. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Incubation : Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Interpretation : The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).

Murine Model of Staphylococcal Sepsis

This in vivo model assesses the efficacy of an antibacterial agent in a systemic infection.

-

Animal Acclimatization : House mice (e.g., BALB/c or similar strain) under standard conditions for at least one week prior to the experiment.

-

Infection : Prepare an inoculum of a virulent S. aureus strain (e.g., a clinical MRSA isolate). Induce sepsis by injecting a predetermined lethal or sub-lethal dose of the bacteria (e.g., 1 x 10⁷ CFU) into the peritoneal cavity or tail vein of the mice.

-

Treatment : At a specified time post-infection (e.g., 1-2 hours), administer this compound orally (e.g., 50 mg/kg) to the treatment group. A control group should receive the vehicle, and a comparator group could receive a standard-of-care antibiotic like vancomycin.

-

Monitoring : Observe the animals for clinical signs of illness and mortality over a defined period (e.g., 24-72 hours).

-

Bacterial Load Determination : At a specific endpoint (e.g., 24 hours), euthanize the animals. Aseptically collect blood and/or homogenize target organs (e.g., spleen, kidneys). Perform serial dilutions of the blood or tissue homogenates and plate on appropriate agar to quantify the bacterial load (CFU/mL or CFU/gram of tissue).

-

Data Analysis : Compare the bacterial loads between the treatment, control, and comparator groups to determine the efficacy of the agent.

SOS-Chromotest for Genotoxicity

This colorimetric assay screens for potential DNA-damaging agents.

-

Tester Strain Preparation : Grow the E. coli PQ37 tester strain, which has a lacZ gene fusion to an SOS-inducible gene, to the early exponential phase.

-

Exposure : In a microtiter plate, mix the bacterial culture with various concentrations of this compound. Include a negative control (solvent) and a positive control (a known genotoxin like 4-nitroquinoline 1-oxide).

-

Incubation : Incubate the plate for approximately 2 hours to allow for induction of the SOS response and synthesis of β-galactosidase.

-

Enzyme Assay : Stop the reaction and lyse the cells. Add a chromogenic substrate for β-galactosidase (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

-

Measurement : After a suitable color development period, measure the absorbance at 420 nm. Also, measure the absorbance at 600 nm to assess cell viability.

-

Interpretation : An increase in β-galactosidase activity (color intensity) relative to the negative control, without a significant decrease in cell viability, indicates a positive genotoxic response.

Conclusion

This compound (CAS 2163048-45-9) is a highly promising fluoroquinolone derivative with a potent, multi-targeted mechanism of action. Its excellent in vitro activity against resistant pathogens, favorable pharmacokinetic profile, and demonstrated efficacy and safety in preclinical models warrant further investigation. The data summarized in this guide provide a comprehensive overview for researchers and drug developers interested in advancing this compound as a potential new therapy for bacterial infections.

References

An In-Depth Technical Guide to the Fluoroquinolone Derivative Antibacterial Agent 154

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel fluoroquinolone derivative, Antibacterial Agent 154 (also referred to as compound 7 in seminal research). This document details its chemical properties, antibacterial efficacy, mechanism of action, and preclinical safety profile, consolidating available data for researchers and professionals in drug development.

Core Compound Identification and Properties

This compound is a synthetic derivative of the fluoroquinolone class of antibiotics, distinguished by the incorporation of a pyridoxine (Vitamin B6) moiety. Its systematic name is 1-cyclopropyl-6-fluoro-7-[4-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid hydrochloride.[1]

| Property | Value |

| Molecular Formula | C25H28ClFN4O5 |

| Molecular Weight | 518.97 g/mol |

| CAS Number | 2163048-45-9 |

| Appearance | Not specified in available literature |

| Solubility | Water-soluble (as hydrochloride salt) |

Antibacterial Spectrum and Potency

This compound has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, a key measure of antibacterial potency, are summarized below. Lower MIC values indicate greater efficacy.

| Bacterial Strain | Type | MIC (μg/mL) |

| Staphylococcus aureus | Gram-positive | 2 |

| Staphylococcus epidermidis | Gram-positive | 2 |

| Bacillus subtilis | Gram-positive | 2 |

| Micrococcus luteus | Gram-positive | 4 |

| Escherichia coli | Gram-negative | 2 |

| Pseudomonas aeruginosa | Gram-negative | 2 |

| Salmonella typhimurium | Gram-negative | 2 |

Data sourced from MedchemExpress product information, referencing the primary study by Shtyrlin NV, et al.[2]

Mechanism of Action

This compound exhibits a dual mechanism of action, a characteristic that may contribute to its potent activity and potentially mitigate the development of bacterial resistance.

-

Inhibition of Bacterial Topoisomerases : Consistent with the fluoroquinolone class, the agent targets and inhibits bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. Their inhibition leads to strand breakage and ultimately, bacterial cell death.

-

Induction of Reactive Oxygen Species (ROS) : A novel aspect of this derivative is its ability to induce the production of reactive oxygen species within bacterial cells. This leads to oxidative stress, causing damage to cellular components such as lipids and DNA, and contributing to its bactericidal effects.[1]

The following diagram illustrates the proposed dual mechanism of action:

Preclinical Safety and Efficacy

In Vivo Efficacy: Murine Sepsis Model

The antibacterial efficacy of Agent 154 was evaluated in a murine model of staphylococcal sepsis. The study demonstrated superior in vivo efficacy compared to ciprofloxacin, a widely used fluoroquinolone.[1]

Toxicity and Mutagenicity

-

Acute Toxicity : The compound is reported to be non-toxic in vivo in mice and rats, with an LD50 (lethal dose, 50%) greater than 2000 mg/kg via oral administration.[1]

-

Mutagenicity : An SOS-chromotest was performed to assess the potential for DNA damage and mutagenicity. No mutagenic effects were observed for this compound.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining MIC values, as specific details from the primary study are not publicly available.

-

Preparation of Bacterial Inoculum : Bacterial strains are cultured in appropriate broth media overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. The standardized suspension is then further diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions : A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or water). A series of two-fold dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth to achieve a range of desired concentrations.

-

Inoculation and Incubation : Each well of the microtiter plate is inoculated with the prepared bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.

-

Determination of MIC : The MIC is determined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.

The experimental workflow for MIC determination is visualized below:

References

In-Depth Technical Guide: Preliminary Investigation of Antibacterial Agent 154's Antibacterial Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antibacterial investigations of Antibacterial Agent 154, a novel fluoroquinolone derivative. The information presented herein is compiled from publicly available data and is intended to inform researchers, scientists, and drug development professionals on the antibacterial profile, mechanism of action, and experimental methodologies associated with this compound.

Data Presentation: Antibacterial Efficacy

This compound has demonstrated notable activity against a panel of both Gram-positive and Gram-negative bacteria. The primary quantitative data available is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Micrococcus luteus | Gram-positive | 4[1] |

| Bacillus subtilis | Gram-positive | 2[1] |

| Staphylococcus aureus | Gram-positive | 2[1] |

| Staphylococcus epidermidis | Gram-positive | 2[1] |

| Pseudomonas aeruginosa | Gram-negative | >32 |

| Escherichia coli | Gram-negative | 2[1] |

| Salmonella typhimurium | Gram-negative | 2[1] |

Data sourced from MedchemExpress, citing Shtyrlin NV, et al. Eur J Med Chem. 2023 Sep 7;261:115798.[1]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the preliminary assessment of a novel antibacterial agent. While the specific protocols used for this compound are detailed in the primary literature, these represent standard and widely accepted methods in the field.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antibacterial agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test bacterium is added to each well, and the plate is incubated. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.

Materials:

-

This compound stock solution

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

96-well microtiter plates

-

Standardized bacterial suspension (0.5 McFarland standard)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB across the wells of a 96-well plate.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension.

-

Include a positive control well (bacteria and broth, no agent) and a negative control well (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the agent that shows no turbidity (no bacterial growth).

In Vivo Efficacy in a Murine Model of Staphylococcal Sepsis

This animal model is crucial for evaluating the in vivo potential of a new antibacterial agent.

Principle: Mice are systemically infected with a lethal dose of Staphylococcus aureus. The test agent is administered to the infected animals, and its ability to protect the mice from mortality is assessed compared to an untreated control group.

Materials:

-

Specific pathogen-free mice

-

Virulent strain of Staphylococcus aureus

-

This compound formulation for in vivo administration

-

Vehicle control (the solution used to dissolve/suspend the agent)

-

Syringes and needles for infection and treatment administration

Procedure:

-

Culture S. aureus to mid-logarithmic phase, wash, and resuspend in a suitable medium to a predetermined infectious dose.

-

Induce sepsis in mice via intraperitoneal or intravenous injection of the bacterial suspension.

-

Administer this compound (e.g., orally or intraperitoneally) at various doses to different groups of infected mice at a specified time post-infection.

-

Administer the vehicle control to a separate group of infected mice.

-

Monitor the mice for a set period (e.g., 7 days) for signs of morbidity and mortality.

-

Record survival rates for each treatment group and the control group.

-

The efficacy of the agent is determined by its ability to significantly increase the survival rate compared to the vehicle-treated control group.

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Fluoroquinolones

Fluoroquinolones, the class of antibiotics to which Agent 154 belongs, exert their antibacterial effect by targeting bacterial DNA synthesis. Specifically, they inhibit two key enzymes: DNA gyrase and topoisomerase IV. This leads to breaks in the bacterial chromosome and ultimately cell death.

Caption: Mechanism of action of this compound.

Experimental Workflow: Preliminary Antibacterial Assessment

The logical flow for the initial investigation of a novel antibacterial agent involves a series of in vitro and in vivo experiments to characterize its efficacy and safety profile.

Caption: Workflow for antibacterial agent evaluation.

References

Technical Guide: Induction of Reactive Oxygen Species by Fluoroquinolone Antibacterial Agents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide addresses the induction of Reactive Oxygen Species (ROS) by the fluoroquinolone class of antibiotics. Direct research on the specific compound "antibacterial agent 154" (also identified as compound 7 in recent literature) and its effect on ROS is not publicly available at the time of this writing. The information presented herein is based on the established mechanisms of action for fluoroquinolones as a class and should be considered as a general framework for understanding the potential ROS-inducing properties of novel derivatives like agent 154.

Introduction to this compound

This compound is a novel fluoroquinolone derivative that has demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria. As a member of the fluoroquinolone class, its primary mechanism of action is expected to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[1][2] This inhibition leads to the formation of stable drug-enzyme-DNA complexes, which are thought to be a key initiating event in bacterial cell death.

While direct evidence for this compound is pending, a significant body of research indicates that a major component of the bactericidal activity of many fluoroquinolones is the downstream induction of reactive oxygen species (ROS).[1][3] This guide will provide an in-depth overview of the proposed mechanisms of fluoroquinolone-induced ROS, present available data for this compound, detail relevant experimental protocols, and visualize the key cellular pathways.

Data Presentation: Antibacterial Activity of Agent 154

Quantitative data regarding the ROS-inducing capabilities of this compound are not yet published. However, its minimum inhibitory concentrations (MICs) provide a measure of its antibacterial potency.

| Bacterial Species | Type | MIC (μg/mL) |

| M. luteus | Gram-positive | 4 |

| B. subtilis | Gram-positive | 2 |

| S. aureus | Gram-positive | 2 |

| S. epidermidis | Gram-positive | 2 |

| P. aeruginosa | Gram-negative | 2 |

| E. coli | Gram-negative | 2 |

| S. typhimurium | Gram-negative | 2 |

Data sourced from MedchemExpress, citing Shtyrlin NV, et al. Eur J Med Chem. 2023.[4]

Core Mechanism: Fluoroquinolones and ROS Induction

The bactericidal action of fluoroquinolones is a multi-faceted process that extends beyond the simple inhibition of topoisomerases. The current understanding points to a cascade of events that culminates in lethal oxidative stress.

Primary Target Interaction and DNA Damage

The initial interaction of a fluoroquinolone with DNA gyrase and topoisomerase IV traps these enzymes on the bacterial chromosome, leading to the accumulation of double-strand DNA breaks.[1][3] This DNA damage is a critical trigger for subsequent cellular responses, including the SOS response, a global response to DNA damage in bacteria.

Perturbation of Cellular Respiration and Metabolism

The DNA damage and subsequent cellular stress are thought to disrupt normal metabolic processes, including the electron transport chain. This disruption can lead to an increase in the leakage of electrons, which then react with molecular oxygen to form superoxide radicals (O₂⁻). This process is a central hub in the generation of endogenous ROS.

The Fenton Reaction and Hydroxyl Radical Formation

The accumulation of superoxide can be further converted, either spontaneously or enzymatically, to hydrogen peroxide (H₂O₂). In the presence of free intracellular ferrous iron (Fe²⁺), hydrogen peroxide can undergo the Fenton reaction to generate highly reactive and damaging hydroxyl radicals (•OH).[5] These radicals can indiscriminately damage DNA, lipids, and proteins, contributing significantly to cell death.[3]

Signaling Pathways and Cellular Responses

The induction of ROS by fluoroquinolones is intertwined with several key bacterial signaling pathways and stress responses.

Proposed Signaling Pathway for Fluoroquinolone-Induced ROS Production

Caption: Proposed pathway of ROS induction by fluoroquinolones.

Bacterial Stress Responses

Bacteria possess sophisticated systems to counteract oxidative stress, such as the SoxRS and OxyR regulons. These systems upregulate the expression of detoxifying enzymes like superoxide dismutase (SOD) and catalase. However, the high levels of ROS induced by bactericidal antibiotics can overwhelm these protective mechanisms, leading to cell death.

Experimental Protocols for ROS Detection

The following are generalized protocols for the detection and quantification of intracellular ROS in bacteria following antibiotic treatment. These methods would be applicable for investigating the effects of this compound.

General Experimental Workflow for ROS Measurement

Caption: General workflow for measuring intracellular ROS.

Protocol: Detection of General Oxidative Stress using H2DCFDA

2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe that fluoresces upon oxidation by various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxynitrite.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

H2DCFDA solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Microplate reader or flow cytometer

Procedure:

-

Grow bacteria to mid-log phase in an appropriate culture medium.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the bacterial pellet in PBS to a desired optical density (e.g., OD₆₀₀ = 0.5).

-

Load the bacterial suspension into a 96-well plate.

-

Add this compound to the wells at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include an untreated control.

-

Add H2DCFDA to all wells to a final concentration of 10 µM.

-

Incubate the plate at 37°C for the desired time course (e.g., 30, 60, 120 minutes), protected from light.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm) or analyze the cell population using a flow cytometer.

Protocol: Detection of Superoxide using CellROX Green

CellROX Green is a fluorogenic probe for measuring superoxide in live cells.

Materials:

-

Bacterial culture in logarithmic growth phase

-

This compound stock solution

-

CellROX Green reagent

-

PBS

-

Flow cytometer

Procedure:

-

Prepare bacterial cells as described in the H2DCFDA protocol (Steps 1-4).

-

Treat the cells with this compound at the desired concentrations.

-

Add CellROX Green to a final concentration of 5 µM.

-

Incubate at 37°C for 30 minutes, protected from light.

-

Analyze the samples by flow cytometry using the appropriate laser and emission filter for the dye (e.g., 488 nm excitation, 520/30 nm emission).

Conclusion and Future Directions

While this compound shows promise as a broad-spectrum antibiotic, a thorough understanding of its mechanism of action is crucial for its further development. Based on the extensive literature on the fluoroquinolone class, it is highly probable that agent 154 induces the production of reactive oxygen species as a key component of its bactericidal activity.

Future research should focus on directly quantifying ROS production in various bacterial strains upon exposure to this compound. Elucidating the specific metabolic perturbations and the contribution of different ROS species to its lethality will provide a more complete picture of its antibacterial profile and may inform strategies to enhance its efficacy or overcome potential resistance mechanisms. The experimental protocols outlined in this guide provide a solid foundation for undertaking such investigations.

References

- 1. Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Synthesis and biological evaluation of fluoroquinolones containing a pyridoxine derivatives moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 154

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 154 against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5][6] This value is a fundamental measure of an antimicrobial agent's activity.[2][5]

Introduction

The Minimum Inhibitory Concentration (MIC) is a critical parameter in the evaluation of new antimicrobial agents. It provides a quantitative measure of the potency of an antibacterial compound against a specific microorganism.[5][7] MIC values are essential for the preclinical assessment of novel drugs, helping to guide decisions in the drug development pipeline. The data generated from MIC testing is used to establish the spectrum of activity of a new agent and to monitor the emergence of resistant strains.[2]

This protocol details the broth microdilution method for determining the MIC of this compound. This method is widely used due to its efficiency, scalability, and the comparability of results across different laboratories when standardized procedures are followed.[8][9][10] The protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][11][12]

Materials and Methods

Materials and Equipment

-

This compound (powder form)

-

Sterile 96-well microtiter plates (U- or V-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

Reference/Quality Control (QC) bacterial strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)

-

Spectrophotometer or McFarland standards

-

Pipettes and sterile tips

-

Incubator (35 ± 2°C)

-

Vortex mixer

-

Sterile reservoirs

Preparation of Reagents

2.2.1 Stock Solution of this compound

-

Accurately weigh a sufficient amount of this compound powder.

-

Calculate the volume of solvent required to prepare a stock solution of a specific concentration (e.g., 1000 µg/mL). The choice of solvent (e.g., sterile deionized water, DMSO) depends on the solubility of the agent.[1]

-

Dissolve the powder in the appropriate solvent and vortex until fully dissolved.

-

Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

-

Store the stock solution in small aliquots at -20°C or as recommended for the specific agent.

2.2.2 Bacterial Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Vortex the suspension to ensure it is homogeneous.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

Experimental Protocol: Broth Microdilution MIC Assay

-

Plate Preparation: Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

-

Serial Dilution:

-

Add 100 µL of the working solution of this compound (at twice the highest desired final concentration) to the wells in the first column.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column.

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well (columns 1-11). This brings the final volume in each well to 100 µL and dilutes the antimicrobial agent and the inoculum to their final concentrations.

-

Controls:

-

Growth Control (Positive Control): Column 11 should contain 50 µL of CAMHB and 50 µL of the bacterial inoculum.

-

Sterility Control (Negative Control): Column 12 should contain 100 µL of sterile CAMHB only.

-

-

Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]

-

Reading the Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth.[1][2][11] The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Data Presentation

Summarize the quantitative MIC data in a clear and structured table. This allows for easy comparison of the activity of this compound against different bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC® Number | This compound MIC (µg/mL) | Quality Control Range (µg/mL) |

| Staphylococcus aureus | 29213 | [Insert established QC range] | |

| Escherichia coli | 25922 | [Insert established QC range] | |

| Pseudomonas aeruginosa | 27853 | [Insert established QC range] | |

| [Test Strain 1] | [N/A] | N/A | |

| [Test Strain 2] | [N/A] | N/A |

Interpretation of Results

The MIC value is compared to established breakpoints from organizations like CLSI or EUCAST to categorize the organism as susceptible (S), intermediate (I), or resistant (R).[3][4][11]

-

Susceptible (S): The bacterial strain is likely to be inhibited by the usually achievable concentrations of the antimicrobial agent when normal dosage regimens are used.[11]

-

Intermediate (I): The MIC is in a range where the therapeutic outcome may be uncertain. The infection may respond to higher doses or if the drug concentrates at the site of infection.[11]

-

Resistant (R): The bacterial strain is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.[11]

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the MIC results.[1] This is achieved by concurrently testing reference bacterial strains with known MIC values for the antimicrobial agent being tested. The obtained MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC determination protocol.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. idexx.com [idexx.com]

- 4. idexx.dk [idexx.dk]

- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. goldbio.com [goldbio.com]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. droracle.ai [droracle.ai]

- 12. dickwhitereferrals.com [dickwhitereferrals.com]

Application Note: In Vitro Antibacterial Activity Assays for Antibacterial Agent 154

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for evaluating the in vitro antibacterial efficacy of Antibacterial Agent 154, a fluoroquinolone derivative known to inhibit both Gram-positive and Gram-negative bacteria.[1] The described methods include determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) via broth microdilution, assessment of susceptibility using the Kirby-Bauer disk diffusion assay, and characterization of bactericidal or bacteriostatic activity through time-kill kinetics studies. These standardized assays are fundamental for the preclinical assessment of novel antimicrobial compounds.

Introduction

This compound is a synthetic compound belonging to the fluoroquinolone class of antibiotics.[1] Preliminary studies have shown its efficacy against a panel of bacteria including M. luteus, B. subtilis, S. aureus, S. epidermidis, P. aeruginosa, and E. coli.[1] To further characterize its antimicrobial profile, a series of robust and standardized in vitro assays are required. This application note outlines the principles and step-by-step protocols for the most common methods used to assess antibacterial activity.

The assays detailed herein are:

-

Broth Microdilution Assay: A quantitative method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3][4]

-

Minimum Bactericidal Concentration (MBC) Assay: A follow-up to the MIC test, the MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[5][6][7]

-

Kirby-Bauer Disk Diffusion Assay: A qualitative and widely used method to determine the susceptibility of bacteria to specific antimicrobial agents impregnated on paper disks.[8][9][10] The presence and size of a zone of inhibition around the disk are indicative of the agent's effectiveness.[9][10]

-

Time-Kill Kinetics Assay: A dynamic assay that measures the rate of bacterial killing over time in the presence of an antimicrobial agent. This helps to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[11][12] A bactericidal effect is typically defined as a ≥3-log10 (or 99.9%) reduction in CFU/mL from the initial inoculum.[12]

Materials and Reagents

-

This compound

-

Gram-positive and Gram-negative bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Tryptic Soy Broth (TSB) or other suitable growth media

-

Sterile 96-well microtiter plates[2]

-

Sterile petri dishes (100 mm)

-

Sterile filter paper disks (6 mm diameter)

-

0.5 McFarland turbidity standard[8]

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving Agent 154 (if required)

-

Spectrophotometer or microplate reader (600 nm)

-

Calipers or ruler (for disk diffusion)

-

Micropipettes and sterile tips

-

Sterile swabs

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol uses the broth microdilution method to first determine the MIC, followed by sub-culturing to determine the MBC.[15]

3.1.1 Bacterial Inoculum Preparation

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer the colonies into a tube containing 5 mL of sterile Tryptic Soy Broth.

-

Incubate the broth culture at 37°C for 2-6 hours until it achieves a turbidity equivalent to a 0.5 McFarland standard.[16] This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.[2]

3.1.2 Preparation of this compound

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a concentration 100-fold higher than the highest concentration to be tested.

-

In a sterile 96-well plate, add 100 µL of CAMHB to all wells.

-

Add 100 µL of the prepared stock solution of Agent 154 to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.

3.1.3 MIC Determination

-

Inoculate each well (except the sterility control) with the diluted bacterial suspension prepared in step 3.1.1. The final volume in each well should be 200 µL.

-

Include a growth control (broth + inoculum, no agent) and a sterility control (broth only).

-

Seal the plate and incubate at 37°C for 18-24 hours.[2]

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3]

3.1.4 MBC Determination

-

From the wells showing no visible growth in the MIC assay (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[7]

-

Spot-plate the aliquot onto a fresh MHA plate.

-

Incubate the MHA plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum count.[6][7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. microchemlab.com [microchemlab.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. asm.org [asm.org]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 11. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 12. emerypharma.com [emerypharma.com]

- 13. microbenotes.com [microbenotes.com]

- 14. biolabtests.com [biolabtests.com]

- 15. protocols.io [protocols.io]

- 16. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

Application Notes and Protocols: Synergistic Use of Antibacterial Agent 154 with β-Lactam Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant bacteria necessitates innovative therapeutic strategies. One promising approach is the combination of existing antibiotic classes to enhance efficacy and overcome resistance. This document provides detailed application notes and protocols for investigating the synergistic effects of Antibacterial agent 154, a novel fluoroquinolone derivative, in combination with β-lactam antibiotics.